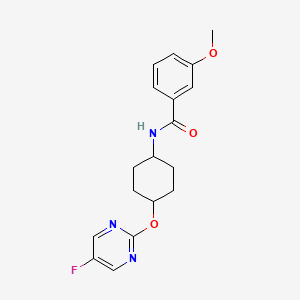

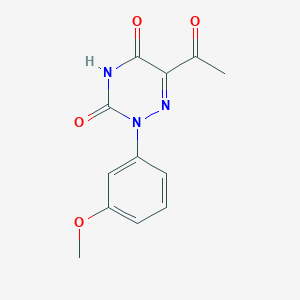

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate, commonly known as EDDOA, is a chemical compound used in scientific research. EDDOA is a derivative of thiazolidine-2,4-dione, a heterocyclic organic compound used in the synthesis of pharmaceuticals. EDDOA has shown promising results in various scientific studies, and its mechanism of action and physiological effects are still being explored.

Aplicaciones Científicas De Investigación

Impurity Profile Characterization

Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)amino)-2-oxoacetate, a glycoprotein IIb/IIIa antagonist, is studied for its impurity profile in the development of treatments for thrombotic disorders. A reversed-phase HPLC gradient separation was developed for separating byproducts in the bulk drug substance, leading to the characterization of most unknown byproducts occurring during synthesis and scale-up. This process is crucial for ensuring the purity and efficacy of the drug substance for chronic oral treatment of thrombotic disorders (Thomasberger, Engel, & Feige, 1999).

Bioactive Potentials of Related Compounds

Research into the bioactive potentials of compounds structurally related to this compound, derived from mollusks, has shown antioxidant and anti-inflammatory activities. These activities were quantified using various in vitro experiments, illustrating the compound's potential for developing therapeutic applications against oxidative stress and inflammation (Chakraborty & Joy, 2019).

Chemical Synthesis and Reactions

The compound's synthesis involves complex reactions, providing insights into the synthesis and reactions of related thiazolino[3,2‐a]pyrimidine carbinolamines. These studies reveal the compound's diverse synthetic pathways and potential for creating various bioactive molecules, highlighting the compound's importance in chemical synthesis research (Campaigne, Folting, Huffman, & Selby, 1981).

Cytotoxicity Assays

Research on 1,4,5-trisubstituted 1,2,3-triazoles structurally related to this compound demonstrates the importance of cytotoxicity assays in evaluating the potential therapeutic effects of new compounds. These studies involve spectral analyses, crystal structures, DFT studies, and brine shrimp cytotoxicity assays to assess the bioactivity and potential therapeutic applications of these compounds (Ahmed et al., 2016).

Process Improvement for Related Compounds

The synthesis process of related compounds, such as Ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, has been improved to simplify operation procedures and reduce production costs. This research underscores the importance of process optimization in the manufacture of pharmaceuticals and related compounds, aiming for higher yields and lower costs (Jing, 2003).

Propiedades

IUPAC Name |

ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyanilino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6S/c1-3-22-14(18)13(17)15-11-9-10(5-6-12(11)21-2)16-7-4-8-23(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASVOUDHDQPRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-8-thiaspiro[4.5]decan-4-one 8,8-dioxide](/img/structure/B2935455.png)

![5-Oxo-1-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxylic acid](/img/structure/B2935456.png)

![methyl 2-(2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamido)benzoate](/img/structure/B2935457.png)

![2-Chloro-1-[7-(dimethylamino)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2935461.png)

![2-Methylpropyl 4-[4-(prop-2-enoylamino)benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2935471.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2935472.png)

![2-((4-isopropylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2935473.png)

amine](/img/structure/B2935475.png)